molecular formula C22H24N2S B13364577 1-Methyl-4-[2-(1-naphthylsulfanyl)benzyl]piperazine

1-Methyl-4-[2-(1-naphthylsulfanyl)benzyl]piperazine

Cat. No.: B13364577
M. Wt: 348.5 g/mol
InChI Key: SVJXTGRIPHWREP-UHFFFAOYSA-N
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Description

1-Methyl-4-[2-(1-naphthylsulfanyl)benzyl]piperazine is a complex organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and pharmaceuticals. This particular compound features a piperazine ring substituted with a methyl group and a benzyl group that is further substituted with a naphthylsulfanyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-[2-(1-naphthylsulfanyl)benzyl]piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the aza-Michael addition between diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and the use of solid-phase synthesis techniques. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-[2-(1-naphthylsulfanyl)benzyl]piperazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonium salts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines.

Scientific Research Applications

1-Methyl-4-[2-(1-naphthylsulfanyl)benzyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[2-(1-naphthylsulfanyl)benzyl]piperazine involves its interaction with various molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-4-[2-(1-naphthylsulfanyl)benzyl]piperazine is unique due to its naphthylsulfanyl substitution, which imparts specific chemical and biological properties that are not observed in other piperazine derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H24N2S

Molecular Weight

348.5 g/mol

IUPAC Name

1-methyl-4-[(2-naphthalen-1-ylsulfanylphenyl)methyl]piperazine

InChI

InChI=1S/C22H24N2S/c1-23-13-15-24(16-14-23)17-19-8-3-5-11-21(19)25-22-12-6-9-18-7-2-4-10-20(18)22/h2-12H,13-17H2,1H3

InChI Key

SVJXTGRIPHWREP-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2SC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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